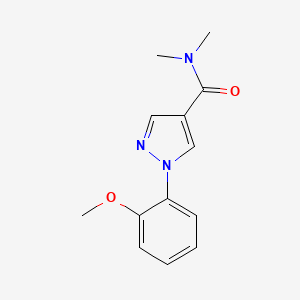

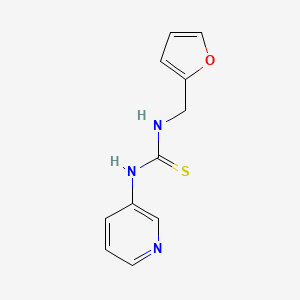

1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide," often involves multi-step chemical reactions. For example, a novel pyrazole derivative was synthesized and characterized using various spectroscopic techniques, confirming the structure through single-crystal X-ray diffraction studies. This process highlights the complexity and precision required in synthesizing such compounds, ensuring the correct molecular configuration and purity (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, providing detailed insights into the compound's geometric conformation. The twisted conformation between the pyrazole and phenyl rings, as well as hydrogen bond interactions, play a crucial role in the stability and reactivity of these compounds. For instance, the study by Kumara et al. detailed the structural analysis through Hirshfeld surface analysis, further exploring the molecular geometries and electronic structures (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactive nature. These reactions are pivotal for functionalizing the compound for specific applications. For example, the synthesis and characterization of some pyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated the versatility of these compounds in chemical reactions, leading to a range of products with different functional groups (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of "1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide" and related compounds, such as their thermal stability and solubility, are essential for understanding their behavior in various environments. Studies often include thermogravimetric analysis (TG) and differential thermal analysis (DTA) to assess these properties. For instance, the thermal stability up to 190°C of a similar compound indicates its suitability for applications requiring high thermal resistance (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their reactivity towards other chemicals, acid-base behavior, and potential for forming hydrogen bonds, are critical for their application in material science, pharmaceuticals, and other areas. The interaction with various solvents and the impact on their structural parameters provide insights into their chemical versatility and potential uses (Kumara et al., 2018).

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds structurally related to 1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide, have been extensively studied. These compounds are synthesized through reactions involving amino groups and carboxamide functionalities, demonstrating a wide range of chemical versatility and potential for further functionalization. For example, Hassan, Hafez, and Osman (2014) reported the synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential therapeutic applications of these compounds Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.

Molecular Conformation and Hydrogen Bonding

Research by Asma et al. (2018) on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives revealed insights into the molecular conformation and hydrogen bonding patterns of these compounds. This study underscores the significance of hydrogen-bonded framework structures in determining the physical and chemical properties of pyrazole derivatives Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.

Antibacterial Activity

A study by Aghekyan et al. (2020) focused on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles. This research demonstrates the potential of pyrazole derivatives as antimicrobial agents, showcasing their ability to combat bacterial infections Synthesis and Antibacterial Activity of Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles.

Cytotoxic Activities and Potential Anticancer Applications

Further investigations into the cytotoxic activities of pyrazole derivatives have been conducted by Hassan, Hafez, Osman, and Ali (2015). Their work on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines offers promising insights into the anticancer potential of these compounds Synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-$a$]pyrimidines and related Schiff bases.

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-methoxyphenyl)-N,N-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-15(2)13(17)10-8-14-16(9-10)11-6-4-5-7-12(11)18-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRLUXURZUHJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN(N=C1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)